

Application Notes and Protocols: AR-C141990 Hydrochloride Solubility

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Compound of Interest

Compound Name: AR-C141990 hydrochloride

Cat. No.: B2769621

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These application notes provide detailed information on the solubility of **AR-C141990 hydrochloride** in dimethyl sulfoxide (DMSO) and water, along with protocols for preparing stock solutions and determining solubility.

Introduction

AR-C141990 hydrochloride is a potent inhibitor of monocarboxylate transporters (MCTs), specifically MCT1 and MCT2, with pKi values of 7.6 and 6.6, respectively.^[1]^[2] It exhibits approximately 10-fold selectivity for MCT1 over MCT2 and shows no significant activity against MCT3 or MCT4. Due to its role as an immunosuppressant and its ability to inhibit the graft versus host response, understanding its solubility is crucial for in vitro and in vivo experimental design.^[2]

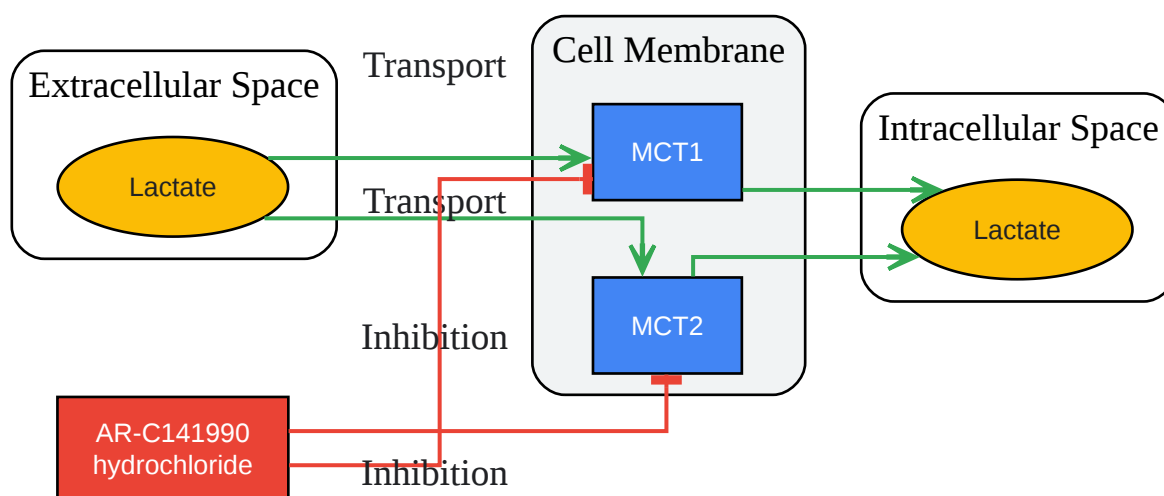
Data Presentation: Solubility of AR-C141990 Hydrochloride

The solubility of **AR-C141990 hydrochloride** in commonly used laboratory solvents is summarized below.

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)
Water	100	52.91
DMSO	100	52.91

Note: The molecular weight of **AR-C141990 hydrochloride** is 529.05 g/mol .^[1] Calculations are based on this molecular weight.

Signaling Pathway



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Caption: Mechanism of action of **AR-C141990 hydrochloride**.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of AR-C141990 Hydrochloride

Materials:

- **AR-C141990 hydrochloride** (MW: 529.05 g/mol)
- Dimethyl sulfoxide (DMSO), anhydrous

- Nuclease-free water
- Sterile, polypropylene microcentrifuge tubes
- Calibrated pipettes and sterile, filtered pipette tips
- Vortex mixer

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **AR-C141990 hydrochloride** needed:
 - $\text{Mass (mg)} = \text{Molarity (mol/L)} * \text{Volume (L)} * \text{Molecular Weight (g/mol)} * 1000 \text{ (mg/g)}$
 - $\text{Mass (mg)} = 0.010 \text{ mol/L} * 0.001 \text{ L} * 529.05 \text{ g/mol} * 1000 \text{ mg/g} = 5.29 \text{ mg}$
- Weigh the compound: Carefully weigh 5.29 mg of **AR-C141990 hydrochloride** and transfer it to a sterile microcentrifuge tube.
- Add solvent: Add 1 mL of anhydrous DMSO or nuclease-free water to the microcentrifuge tube containing the compound.
- Dissolve the compound: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but always check for compound stability at elevated temperatures.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.^[1]

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a general and reliable method for determining the thermodynamic solubility of a compound.

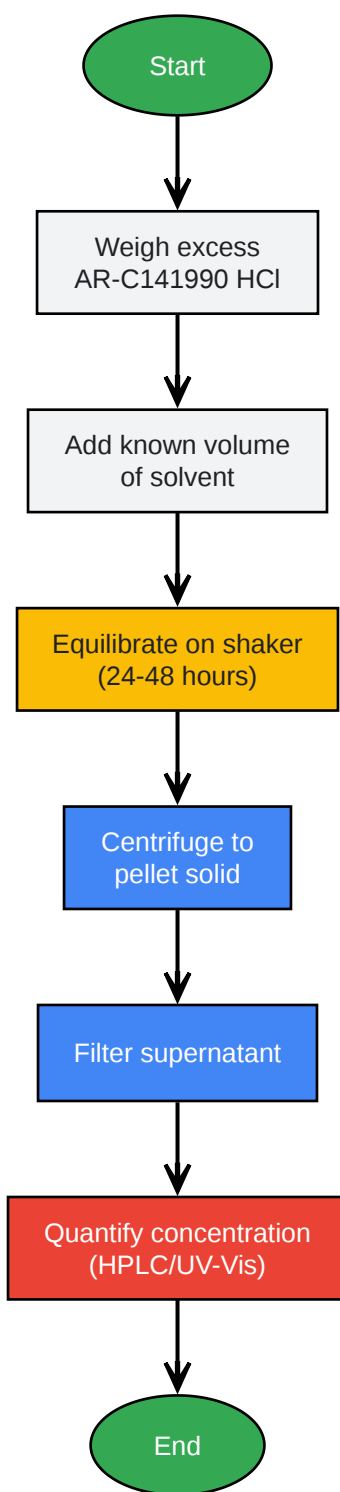
Materials:

- **AR-C141990 hydrochloride**
- Phosphate-buffered saline (PBS), pH 7.4
- HPLC-grade water
- HPLC-grade DMSO
- 2 mL glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (0.45 μ m)
- HPLC or UV-Vis spectrophotometer for analysis

Procedure:

- Prepare a saturated solution: Add an excess amount of solid **AR-C141990 hydrochloride** to a glass vial (e.g., 5-10 mg).
- Add solvent: Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4 or HPLC-grade water) to the vial.
- Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator. Allow the mixture to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C) to ensure the solution reaches saturation.
- Phase separation: After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
- Sample collection: Carefully collect the supernatant, ensuring no solid particles are disturbed.
- Filtration: Filter the supernatant through a 0.45 μ m syringe filter to remove any remaining fine particles.

- Quantification: Determine the concentration of **AR-C141990 hydrochloride** in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This requires the prior establishment of a standard curve with known concentrations of the compound.
- Data analysis: The measured concentration represents the thermodynamic solubility of **AR-C141990 hydrochloride** in the tested solvent under the specified conditions.



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Caption: Workflow for determining aqueous solubility.

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References

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